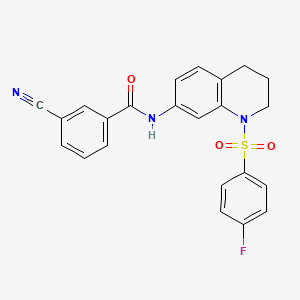

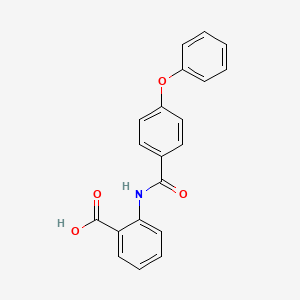

2-(4-Phenoxybenzamido)benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-(4-Phenoxybenzamido)benzoic acid” is an organic compound with the molecular weight of 333.34 . It is a powder at room temperature . The IUPAC name for this compound is 2-[(4-phenoxybenzoyl)amino]benzoic acid .

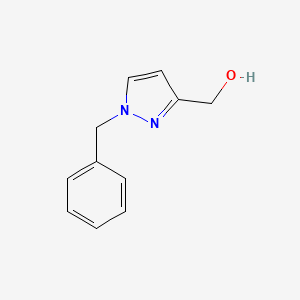

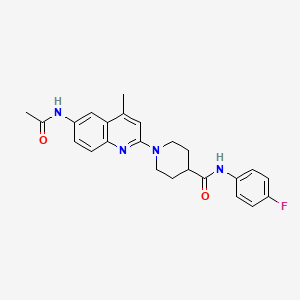

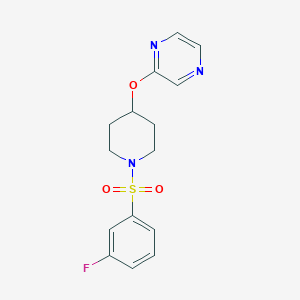

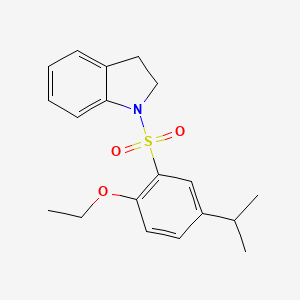

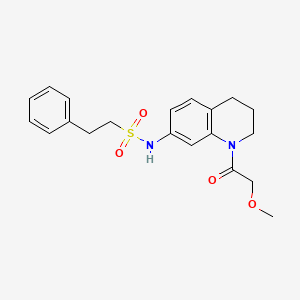

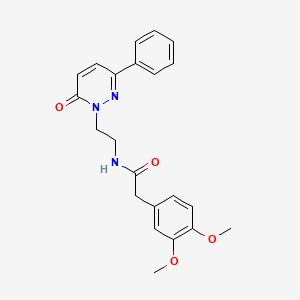

Molecular Structure Analysis

The molecular structure of “2-(4-Phenoxybenzamido)benzoic acid” can be represented by the InChI code 1S/C20H15NO4/c22-19(21-18-9-5-4-8-17(18)20(23)24)14-10-12-16(13-11-14)25-15-6-2-1-3-7-15/h1-13H,(H,21,22)(H,23,24) . This indicates that the molecule consists of 20 carbon atoms, 15 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms .

Physical And Chemical Properties Analysis

“2-(4-Phenoxybenzamido)benzoic acid” is a powder at room temperature . It has a molecular weight of 333.34 .

Applications De Recherche Scientifique

Biological and Pharmacological Properties

Benzoic acid derivatives like 2-(4-Phenoxybenzamido)benzoic acid are recognized for their significant benefits to human health due to their biological and pharmacological properties. They exhibit antioxidant, anti-inflammatory, anticancer, and neuroprotective properties. These compounds are naturally found in the daily human diet, particularly in fruits and vegetables. However, their effectiveness can be hampered by difficulties in crossing biological barriers and accumulating in specific targets. Strategies such as lipophilization, involving the introduction of a spacer constituted by an aliphatic chain, are employed to enhance their hydrophobicity and overcome these limitations. Structural elucidation of these compounds is critical, involving techniques such as NMR, mass spectroscopy, and X-ray analysis (Oliveira et al., 2018).

Neuroprotective Effects

Compounds derived from benzoic acid have demonstrated moderate neuroprotective effects against cellular damage induced by external stressors. This suggests potential applications in the protection and treatment of neuronal diseases or injuries (Lin et al., 2019).

Antimicrobial Properties

Benzoic acid derivatives are known for their antimicrobial properties. They have been found to be effective against various microbial strains, making them valuable in the development of antimicrobial agents and in enhancing food preservation techniques (Satpute et al., 2018).

Industrial and Environmental Applications

These compounds have industrial applications, particularly in microbial engineering aimed at replacing traditional chemical techniques with more sustainable processes. For instance, they can be used as precursors in the production of important industrial chemicals or in the construction of biosensors to facilitate the optimization of microbial strains. This aligns with efforts to decrease dependency on fossil fuels and improve sustainability (Castaño-Cerezo et al., 2020).

Drug Synthesis and Molecular Docking Studies

Derivatives of 2-(4-Phenoxybenzamido)benzoic acid have been designed and analyzed for their potential in treating various health conditions such as tuberculosis. Molecular docking studies reveal significant binding interactions with target receptors, showcasing their potential in drug synthesis and development (Dudhe & Bhatt, 2020).

Safety and Hazards

Mécanisme D'action

Target of Action

It is known that benzoic acid derivatives can interact with various cellular targets, including enzymes and receptors .

Mode of Action

It is suggested that the compound may inhibit the release of chemical mediators from mast cells, which play a crucial role in allergic reactions .

Biochemical Pathways

Benzoic acid, a related compound, is known to be metabolized via the 2-oxoadipate pathway . This pathway involves the conversion of benzoic acid to protocatechuate, which is then further metabolized to 2-oxoadipate .

Pharmacokinetics

Benzoic acid, a related compound, is known to be conjugated to glycine in the liver and excreted as hippuric acid . This process affects the compound’s bioavailability and its overall effect on the body.

Result of Action

Based on its proposed mode of action, it can be inferred that the compound may prevent the release of chemical mediators from mast cells, thereby potentially mitigating allergic reactions .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-(4-Phenoxybenzamido)benzoic acid. For instance, pH levels can affect the growth kinetics of yeasts in the presence of benzoate, a related compound . Additionally, the compound’s action may be influenced by its storage temperature and physical form .

Propriétés

IUPAC Name |

2-[(4-phenoxybenzoyl)amino]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15NO4/c22-19(21-18-9-5-4-8-17(18)20(23)24)14-10-12-16(13-11-14)25-15-6-2-1-3-7-15/h1-13H,(H,21,22)(H,23,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGJOCGGZCJCKRX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)NC3=CC=CC=C3C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Phenoxybenzamido)benzoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzo[c][1,2,5]thiadiazol-5-yl(7-(benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)methanone](/img/structure/B2390057.png)

![2-amino-4-(2,3-dimethoxyphenyl)-6-(2-hydroxyethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2390063.png)

![N-(cyanomethyl)-N-propyl-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B2390064.png)

![Methyl 5-[[2-[ethyl(prop-2-enoyl)amino]acetyl]amino]thiophene-3-carboxylate](/img/structure/B2390074.png)

![2-(4-Chlorophenyl)-2-[6-(phenylsulfanyl)-3-pyridazinyl]acetonitrile](/img/structure/B2390075.png)